Adenosine, 2'-O-(phenylmethyl)-
Description
Significance of Nucleoside Modifications in Contemporary Chemical Biology
The modification of nucleosides is a cornerstone of modern chemical biology and medicinal chemistry. These alterations can enhance the therapeutic properties of nucleoside-based drugs, improve their stability, and provide powerful tools for studying biological processes. For instance, modifications at the 2'-position of the ribose sugar, a common site for such changes, can significantly increase a nucleoside's resistance to degradation by cellular enzymes called nucleases. This enhanced stability is a critical attribute for antisense oligonucleotides, which are designed to bind to specific messenger RNA (mRNA) sequences and modulate gene expression. idtdna.comnih.gov
Furthermore, the introduction of different chemical groups can influence the binding affinity of the nucleoside to its target, a key factor in the development of potent and selective therapeutic agents. idtdna.com The ability to fine-tune these properties through chemical synthesis has led to the development of a wide range of nucleoside analogs with applications as antiviral, anticancer, and anti-inflammatory agents. broadpharm.comnih.gov The study of these modified nucleosides continues to be a vibrant area of research, driving innovation in drug discovery and our understanding of fundamental biological mechanisms. nih.govnih.gov
Structural Characteristics and Precise Nomenclature of 2'-O-(Phenylmethyl)adenosine
2'-O-(Phenylmethyl)adenosine is a modified nucleoside derived from adenosine (B11128). Its structure consists of two main components: the nucleobase adenine (B156593) and a ribose sugar. The key modification lies in the attachment of a phenylmethyl group, commonly known as a benzyl (B1604629) group, to the 2'-hydroxyl (-OH) group of the ribose sugar via an ether linkage.
The precise chemical name for this compound, following IUPAC (International Union of Pure and Applied Chemistry) nomenclature, is (2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-(phenylmethoxy)oxolan-3-ol. This systematic name precisely describes the stereochemistry and the location of all functional groups. The compound is also commonly referred to as 2'-O-benzyladenosine.
Table 1: Key Structural and Chemical Identifiers for 2'-O-(Phenylmethyl)adenosine
| Property | Value |
| Common Name | 2'-O-Benzyladenosine |
| IUPAC Name | (2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-(phenylmethoxy)oxolan-3-ol |
| Molecular Formula | C17H19N5O4 |
| Molecular Weight | 357.36 g/mol sigmaaldrich.com |
| CAS Number | 4294-16-0 nih.gov |
Historical Context and Evolution of 2'-O-Modified Adenosines in Academic Research
The exploration of 2'-O-modified adenosines has a rich history rooted in the desire to create more stable and effective nucleic acid-based therapeutics. Early research in the mid to late 20th century focused on synthesizing various 2'-O-alkyl derivatives of adenosine, including the simpler 2'-O-methyladenosine. These initial studies laid the groundwork for understanding how modifications at the 2'-position affect the properties of nucleosides and oligonucleotides. researchgate.net
The synthesis of 2'-O-benzyladenosine and its isomers was a logical progression, introducing a bulkier, aromatic group at the 2'-position. A notable synthesis method involves the reaction of N6-trityl-5′-O-trityl-adenosine with benzyl bromide in the presence of a base, which yields a mixture of the 2'-O- and 3'-O-benzyl derivatives. researchgate.net The development of synthetic strategies to selectively produce the desired 2'-isomer has been a significant area of focus. researchgate.net
Over the years, research has expanded to include a wide variety of 2'-O-modifications, driven by the need for nuclease-resistant and high-affinity oligonucleotides for antisense and RNA interference (RNAi) applications. idtdna.comnih.gov The 2'-O-methoxyethyl (2'-MOE) modification, for example, has become a particularly important and advanced analog, demonstrating enhanced nuclease resistance and binding affinity. idtdna.comspringernature.com The study of 2'-O-benzyladenosine and its analogs has contributed to a deeper understanding of the structure-activity relationships of modified nucleosides, guiding the design of next-generation nucleic acid therapeutics. nih.govacs.org
Overview of Key Research Domains Investigating 2'-O-(Phenylmethyl)adenosine Analogs
Analogs of 2'-O-(phenylmethyl)adenosine are investigated across several key research domains, primarily leveraging the unique properties conferred by the 2'-O-benzyl modification.
Antisense Oligonucleotide and RNAi Research: A major application of 2'-O-benzyladenosine and related analogs is in the field of antisense technology and RNA interference. The modification enhances the stability of oligonucleotides against nuclease degradation, a critical requirement for their therapeutic efficacy. idtdna.comnih.gov Research in this area focuses on incorporating these modified nucleosides into synthetic DNA or RNA strands to modulate gene expression. The stability of DNA:RNA duplexes containing 2'-O-benzyladenosine has been a subject of thermodynamic studies. nih.govacs.org
Antiviral and Anticancer Drug Discovery: Nucleoside analogs are a well-established class of antiviral and anticancer agents. Research into 2'-O-modified adenosines explores their potential to inhibit viral replication or cell proliferation. For instance, analogs of adenosine are being investigated as potential drugs against viruses like SARS-CoV-2 by targeting viral enzymes essential for replication. nih.gov Similarly, the growth inhibitory effects of N6-substituted adenosine analogs have been studied in cancer cell lines. nih.gov
Chemical and Synthetic Methodology: The development of efficient and stereoselective methods for the synthesis of 2'-O-(phenylmethyl)adenosine and other 2'-O-modified nucleosides remains an active area of chemical research. researchgate.net These studies are crucial for providing the necessary building blocks for the assembly of modified oligonucleotides and for exploring the chemical space of nucleoside analogs.
Biochemical and Biophysical Studies: 2'-O-benzyladenosine serves as a valuable tool for studying the structural and functional aspects of nucleic acids and their interactions with proteins. The bulky benzyl group can act as a probe to understand the spatial constraints within enzyme active sites or the grooves of DNA and RNA helices. nih.gov These studies provide fundamental insights into biological processes at the molecular level.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-phenylmethoxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c18-15-12-16(20-8-19-15)22(9-21-12)17-14(13(24)11(6-23)26-17)25-7-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H2,18,19,20)/t11-,13-,14-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCMSLDJFPHTIR-LSCFUAHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461073 | |
| Record name | Adenosine, 2'-O-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35638-82-5 | |
| Record name | Adenosine, 2'-O-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 O Phenylmethyl Adenosine and Its Derivatives
Regioselective Functionalization at the 2'-Hydroxyl Position of Adenosine (B11128)
The primary hurdle in the synthesis of 2'-O-(phenylmethyl)adenosine lies in achieving regioselectivity for the 2'-hydroxyl group over the other reactive sites in the adenosine molecule, namely the 3'- and 5'-hydroxyl groups and the N6-amino group of the adenine (B156593) base. To address this, synthetic chemists have developed sophisticated strategies involving protective groups and specific reaction conditions.
Benzylation and Related Ethereal Linkage Formation Techniques
Direct benzylation of unprotected adenosine is generally not a viable strategy due to the lack of selectivity, leading to a complex mixture of products with alkylation occurring at various positions. researchgate.net Early methods for the synthesis of monobenzyl ethers of adenosine involved the use of protected adenosine precursors. For instance, the reaction of N6-trityl-5′-O-trityladenosine with benzyl (B1604629) bromide and potassium hydroxide (B78521) in a mixture of dioxane, acetonitrile, and water at room temperature yields a mixture of the 2′-O- and 3′-O-benzyl derivatives. This approach, while achieving monobenzylation on the ribose moiety, still requires separation of the 2' and 3' isomers.
The choice of base and solvent system is critical in directing the regioselectivity of the benzylation reaction. The relative acidity of the hydroxyl groups on the ribose ring can be subtly influenced by the reaction conditions, favoring alkylation at one position over another. However, achieving high selectivity for the 2'-position often necessitates the use of more elaborate protecting group strategies.
Orthogonal Protecting Group Strategies for Selective Modification
Orthogonal protecting groups are essential tools in modern organic synthesis, allowing for the selective removal of one protecting group in the presence of others under distinct chemical conditions. nih.govfiveable.me This strategy is paramount in the synthesis of specifically modified nucleosides like 2'-O-(phenylmethyl)adenosine. The general principle involves protecting the 5'-hydroxyl and the N6-amino groups with base-labile or other selectively removable groups, and the 3'-hydroxyl group with a group that is stable to the 2'-O-benzylation conditions and can be removed at a later stage. umich.edu
A common strategy involves the use of a dimethoxytrityl (DMT) group for the 5'-hydroxyl, which is acid-labile. The exocyclic amino group of adenine is typically protected with an acyl group, such as benzoyl (Bz), which is removed under basic conditions. nih.govgoogle.com With the 5'- and N6-positions blocked, the challenge then lies in differentiating between the 2'- and 3'-hydroxyl groups.
Transient protection strategies can be employed to temporarily block one hydroxyl group while the other is functionalized. For example, the use of silyl (B83357) protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, is a cornerstone of RNA synthesis. nih.govumich.edu These groups can be selectively introduced and removed, allowing for the isolation of the desired 2'-O-benzylated intermediate. A typical sequence might involve:
Protection of the 5'-hydroxyl with a DMT group.
Protection of the exocyclic amino group with a benzoyl group.
Selective silylation of the 3'-hydroxyl group.
Benzylation of the free 2'-hydroxyl group.
Removal of the silyl protecting group from the 3'-position.
This multi-step process, while complex, provides a reliable route to the desired 2'-O-(phenylmethyl)adenosine building block, ready for further elaboration. The stability of the benzyl ether linkage under the conditions required for subsequent synthetic transformations is a key advantage of this protecting group.
Integration into Oligonucleotide Scaffolds via Phosphoramidite (B1245037) Chemistry
The incorporation of 2'-O-(phenylmethyl)adenosine into oligonucleotides is primarily achieved through solid-phase synthesis using the phosphoramidite method. utupub.fiyoutube.com This automated process allows for the sequential addition of nucleotide monomers to a growing chain attached to a solid support. nih.govneulandlabs.com
Design and Synthesis of 2'-O-Phenylmethyladenosine Phosphoramidite Monomers
The key to incorporating 2'-O-(phenylmethyl)adenosine into an oligonucleotide is the synthesis of its corresponding phosphoramidite monomer. This involves converting the 3'-hydroxyl group of the protected 2'-O-(phenylmethyl)adenosine into a reactive phosphoramidite moiety. A standard phosphoramidite for oligonucleotide synthesis contains a cyanoethyl protecting group on the phosphorus atom and a diisopropylamino group. slideshare.net
The synthesis of the 2'-O-phenylmethyladenosine phosphoramidite monomer typically follows these steps:
Start with the appropriately protected 2'-O-(phenylmethyl)adenosine, having a DMT group on the 5'-hydroxyl and a benzoyl group on the N6-amino group.
The free 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or N,N,N',N'-tetraisopropyl-2-cyanoethylphosphanediamine, in the presence of an activator like tetrazole or a derivative thereof. beilstein-journals.org
The resulting 5'-O-DMT-N6-benzoyl-2'-O-(phenylmethyl)adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite is the final building block ready for use in solid-phase oligonucleotide synthesis.
| Component | Protecting Group | Purpose | Removal Condition |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Enables stepwise synthesis | Acidic (e.g., trichloroacetic acid) |
| N6-Amino | Benzoyl (Bz) | Prevents side reactions on the base | Basic (e.g., aqueous ammonia) |
| 2'-Hydroxyl | Phenylmethyl (Benzyl) | Provides desired modification | Stable under standard synthesis/deprotection |
| 3'-Phosphorus | β-Cyanoethyl | Protects the phosphate (B84403) linkage | Basic (e.g., aqueous ammonia) |
Optimization of Solid-Phase Oligonucleotide Synthesis Protocols
The incorporation of sterically demanding modified nucleosides like 2'-O-(phenylmethyl)adenosine into a growing oligonucleotide chain can present challenges. The bulky benzyl group at the 2'-position can hinder the coupling efficiency of the phosphoramidite monomer to the free 5'-hydroxyl of the growing chain. utupub.fi Therefore, optimization of the solid-phase synthesis protocol is often necessary.
Key parameters that may require adjustment include:
Coupling Time: Longer coupling times may be required to ensure complete reaction of the sterically hindered phosphoramidite. glenresearch.com
Activator Concentration: Increasing the concentration of the activator can help to drive the coupling reaction to completion.
Choice of Activator: More potent activators, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT), may be employed to enhance the coupling efficiency. beilstein-journals.org
Phosphoramidite Concentration: Using a higher concentration of the 2'-O-benzyladenosine phosphoramidite can also improve coupling yields.
Careful monitoring of the coupling efficiency at each step, typically by measuring the release of the DMT cation, is crucial to ensure the synthesis of the desired full-length oligonucleotide. Following the completion of the chain assembly, the oligonucleotide is cleaved from the solid support and all protecting groups (except the 2'-O-benzyl group) are removed using standard deprotection protocols, typically involving treatment with aqueous ammonia. nih.gov
Advanced Synthetic Approaches for Diversified Analog Libraries
The generation of libraries of 2'-O-(phenylmethyl)adenosine analogs with diverse substituents on the phenyl ring or at other positions of the nucleoside is of great interest for screening for enhanced biological activity or specific properties. Advanced synthetic strategies, including diversity-oriented synthesis and combinatorial approaches, are employed to achieve this. rsc.orgcam.ac.ukbroadinstitute.org
Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse molecules from a common starting material by employing a variety of reaction pathways. cam.ac.ukbroadinstitute.org Starting from a suitably protected adenosine derivative, a range of substituted benzyl bromides or other alkylating agents can be used in the 2'-O-alkylation step to generate a library of analogs with different electronic and steric properties on the phenyl ring. nih.gov
Combinatorial Chemistry: Solid-phase synthesis lends itself well to combinatorial approaches. wikipedia.org By using a "split-and-pool" strategy, a large number of different oligonucleotides containing various 2'-O-(substituted benzyl)adenosine analogs can be synthesized simultaneously. This allows for the rapid generation of libraries for high-throughput screening.
Enzymatic Synthesis: While chemical synthesis is the predominant method, enzymatic approaches can also be utilized for the synthesis of modified nucleosides. nih.govrsc.orgresearchgate.net Specific enzymes could potentially be engineered to catalyze the regioselective benzylation of adenosine or to incorporate 2'-O-benzyladenosine triphosphate into an RNA strand, offering a milder and potentially more selective alternative to chemical methods. nih.gov
Molecular Interactions and Biochemical Recognition of 2 O Phenylmethyl Adenosine Analogs
Interactions with Adenosine (B11128) Receptors (ARs) and Purinergic Signaling Systems
Adenosine receptors, which are G protein-coupled receptors (GPCRs), are categorized into four subtypes: A1, A2A, A2B, and A3. nih.gov These receptors are integral to numerous physiological processes, and their modulation by ligands like 2'-O-(phenylmethyl)adenosine is of significant scientific interest. nih.govnih.gov The nature of the substituent at the 2'-position of the adenosine molecule plays a critical role in determining the affinity and efficacy of the ligand at these receptor subtypes.
Radioligand binding assays using membranes from CHO cells stably expressing human adenosine receptor subtypes have been employed to determine the binding affinities (Ki) of 2'-O-(phenylmethyl)adenosine. These studies reveal a distinct selectivity profile for the compound.
2'-O-(Phenylmethyl)adenosine demonstrates moderate affinity for the human A3 adenosine receptor, with a reported Ki value of 117 nM. Its affinity for the A1 receptor is lower, with a Ki of 406 nM. The compound shows its lowest affinity for the A2A receptor, with a Ki value of 1330 nM. Most 2-substituted adenosine derivatives, including 2'-O-(phenylmethyl)adenosine, are generally found to be extremely weak at the A2B receptor subtype.
Table 1: Binding Affinities (Ki) of 2'-O-(Phenylmethyl)adenosine at Human Adenosine Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|
| A1 | 406 |
| A2A | 1330 |
| A2B | Very Low Affinity |
| A3 | 117 |
This table presents quantitative data on the binding affinities of 2'-O-(Phenylmethyl)adenosine for the four human adenosine receptor (AR) subtypes.
The functional activity of 2'-O-(phenylmethyl)adenosine has been characterized through cyclic AMP (cAMP) functional assays. Adenosine receptors modulate adenylyl cyclase activity, with A1 and A3 receptors typically coupling to Gi proteins to inhibit cAMP production, while A2A and A2B receptors couple to Gs proteins to stimulate its production. nih.gov
Research has identified 2'-O-(phenylmethyl)adenosine as a moderately potent partial agonist at the human A3 adenosine receptor. In its capacity as a partial agonist, it binds to the receptor but elicits a submaximal response compared to a full agonist. Conversely, at the A1 receptor, 2'-substituted adenosine derivatives like the phenylmethyl analog have been found to be less potent but act as full agonists. nih.gov The interaction at A2A receptors is significantly weaker, and pronounced functional activity is generally not observed. The compound is considered largely inactive at the A2B receptor subtype.
Structure-activity relationship (SAR) studies of 2'-O-substituted adenosine analogs have provided valuable insights into the structural requirements for affinity and selectivity at adenosine receptor subtypes.
The introduction of the 2'-O-phenylmethyl (benzyl) group is a key structural determinant for the observed activity, particularly at the A3 receptor. The size, shape, and electronic properties of the benzyl (B1604629) moiety influence how the ligand fits into the binding pocket of the receptor. For A3 receptor activation, several 2'-substituents have been identified as critical structural elements. The benzyl group in 2'-O-(phenylmethyl)adenosine is one such substituent that confers moderate potency as a partial agonist at this subtype. nih.gov The relatively bulky nature of the benzyl group is generally less tolerated at the A1 and A2A receptor subtypes, leading to lower binding affinities.
When compared to other 2'-O-substituted adenosine derivatives, a clear SAR trend emerges. For instance, increasing the size of a simple 2'-O-alkyl substituent generally leads to a decrease in the stability of interaction with target nucleic acid duplexes. In the context of adenosine receptors, the nature of the substituent is also critical.
For example, adenosine 2'-ethers such as those with 3-chlorobenzyl (Ki = 72 nM at A3), 2-(3-chlorophenyl)ethyl (Ki = 41 nM at A3), and 2-(2-naphthyl)ethyl (Ki = 130 nM at A3) also exhibit moderate potency as partial agonists at the A3 receptor, similar to the benzyl derivative. nih.gov However, other substitutions can dramatically alter the functional outcome. Derivatives with bulky groups like 2,2-diphenylethyl, 2-(2-norbornan)ethyl, and R- and S-2-phenylbutyl at the 2'-O-position act as A3 receptor antagonists rather than agonists. nih.gov This highlights that while the 2'-O-position is a viable site for modification to achieve A3 receptor activity, the specific nature of the substituent dictates whether the resulting compound will be an agonist or an antagonist.
Structure-Activity Relationship (SAR) Profiling for AR Subtype Specificity
Interactions with Nucleic Acids and Associated Polymerizing Enzymes
Modifications at the 2'-position of the ribose in nucleosides are known to have significant effects on the properties of nucleic acids, including their conformational preferences and the stability of duplexes they form.
The introduction of a 2'-O-benzyl group into oligodeoxynucleotides has been studied to determine its effect on the stability of DNA:RNA hybrid duplexes. Thermodynamic analysis has shown that the effect of a 2'-modified adenosine on duplex stability is dependent on the specific sequence. However, a general trend has been observed where the inclusion of 2'-O-benzyl adenosine tends to have a destabilizing effect compared to smaller 2'-O-alkyl groups.
In a comparative study of various 2'-O-alkyl substituents, a clear correlation was found between the size of the substituent and the change in thermal melting temperature (ΔTM) per substitution. The stability of the duplexes decreased in the order: 2'-O-methyl A > 2'-O-ethyl A > 2'-O-propyl A > 2'-O-butyl A > 2'-O-pentyl A > 2'-O-nonyl A. The 2'-O-benzyl A modification fits within this trend, with its larger size contributing to a less stable duplex compared to smaller modifications like 2'-O-methyl.
There is currently a lack of specific research findings in the available literature detailing the direct interactions of 2'-O-(phenylmethyl)adenosine with nucleic acid polymerizing enzymes such as DNA and RNA polymerases. While it is known that modifications to nucleotides can affect the action of these enzymes, specific studies on the 2'-O-benzyladenosine substrate have not been prominently reported.
Substrate Recognition and Incorporation by DNA and RNA Polymerases
The ability of DNA and RNA polymerases to accept and incorporate modified nucleotides is critical for the synthesis of artificial nucleic acids. This recognition is highly dependent on the structure of the incoming nucleoside triphosphate, particularly the modification on the sugar moiety.
Research into the enzymatic incorporation of nucleotides with modified 2'-O-alkyl groups has been conducted using engineered DNA polymerases, such as KOD DNA polymerase mutants. nih.gov These studies show that polymerases can be developed to synthesize oligonucleotides containing various 2'-O-alkyl modifications. nih.govmdpi.com However, specific kinetic data, such as the Michaelis constant (Km) and maximum velocity (Vmax), for the incorporation of 2'-O-(phenylmethyl)adenosine triphosphate by DNA or RNA polymerases is not extensively detailed in the available scientific literature.
The substrate specificity of polymerases is often dictated by steric constraints within the enzyme's active site. For instance, studies with N²-substituted 2'-deoxyguanosine (B1662781) triphosphates have shown that an N²-benzyl-dGTP can be a suitable substrate for the specialized human DNA polymerase κ, while being a poor substrate for other polymerases like pols β, δ, η, ι, or ν. nih.gov This highlights that even bulky benzyl groups can be accommodated by certain polymerases with more open active sites. In general, the efficiency of incorporating 2'-O-modified nucleotides by polymerases is influenced by the size of the substituent. nih.gov It can be inferred that the large benzyl group of 2'-O-(phenylmethyl)adenosine would likely face significant steric challenges for incorporation by most wild-type polymerases, requiring specially engineered enzymes for efficient synthesis. nih.govmanchester.ac.uk
Impact on Nucleic Acid Duplex Stability and Conformational Dynamics
The stability of a nucleic acid duplex is a critical factor in its biological function and therapeutic application. The introduction of a 2'-O-(phenylmethyl)adenosine modification has a discernible impact on this stability.
Studies on the hybridization thermodynamics of oligonucleotides containing various 2'-O-modified adenosines within a DNA:RNA duplex have shown a clear trend related to the size of the substituent. The introduction of a 2'-O-benzyl group is destabilizing. For oligonucleotides containing a few 2'-O-benzyladenosine substitutions in a DNA strand hybridized to an RNA strand, the change in melting temperature (ΔTₘ) is approximately -1.5°C per modification.
Table 1: Effect of 2'-O-Substituents on DNA:RNA Duplex Stability
| 2'-O-Substituent | Average ΔTₘ per Substitution (°C) |
| Fluoro | +1.3 |
| Methyl | +0.7 |
| Ethyl | +0.2 |
| Allyl | -0.6 |
| Propyl | -0.7 |
| Benzyl | -1.5 |
| Nonyl | -2.0 |
Data derived from studies on DNA:RNA hybrids.
Oligonucleotide-Enzyme Recognition and Processing Efficiency
A primary application for modified nucleosides is to enhance the metabolic stability of therapeutic oligonucleotides by making them resistant to degradation by cellular nucleases. Modifications at the 2'-position of the ribose are a common strategy to achieve this.
Oligonucleotides are susceptible to degradation by both exonucleases and endonucleases. almacgroup.com The incorporation of 2'-O-alkyl groups provides steric hindrance that blocks the access of these enzymes to the phosphodiester backbone. synoligo.com Research has demonstrated that the degree of nuclease resistance conferred by 2'-alkoxy modifications correlates with the size of the substituent group. nih.gov For example, in one study, the order of stability against nucleases was pentoxy > propoxy > methoxy. nih.gov
Based on this principle, it is inferred that the bulky 2'-O-benzyl group would provide a high degree of nuclease resistance, significantly increasing the half-life of an oligonucleotide in a cellular environment or in serum compared to unmodified oligonucleotides. mdpi.comsynoligo.com This enhanced stability is a crucial property for antisense oligonucleotides and siRNAs, allowing them to remain intact long enough to engage their target mRNA. manchester.ac.ukalmacgroup.com
Enzymatic Biotransformations and Metabolic Susceptibility
The metabolic fate of a modified nucleoside is determined by its ability to act as a substrate or inhibitor for various cellular enzymes involved in nucleoside and nucleotide metabolism.
Substrate Specificity for Adenosine-Metabolizing Enzymes (e.g., Adenosine Kinase, Adenosine Deaminase)
Adenosine Deaminase (ADA): ADA is an enzyme that catalyzes the irreversible deamination of adenosine to inosine. nih.gov The enzyme has very strict structural requirements for its substrates. nih.gov While numerous ADA inhibitors have been studied, specific data on whether 2'-O-(phenylmethyl)adenosine acts as a substrate or inhibitor for ADA is not available in the reviewed literature. nih.govscbt.comescholarship.orgmdpi.comnih.gov Given the enzyme's high specificity, particularly for the ribose conformation, the presence of a large benzyl group at the 2'-position would likely hinder its ability to fit into the active site, making it a poor substrate and a potential, albeit likely weak, inhibitor. nih.gov
Adenosine Kinase (AK): AK is the primary enzyme responsible for phosphorylating adenosine to adenosine monophosphate (AMP), thereby regulating intracellular adenosine levels. nih.gov The substrate specificity of AK has been explored for various analogs, but specific studies evaluating 2'-O-(phenylmethyl)adenosine are not present in the searched results. nih.govrsc.org Kinase reactions are sensitive to modifications of the ribose moiety. It can be inferred that the bulky 2'-O-benzyl group would sterically interfere with the proper positioning of the nucleoside in the kinase's active site, making it an unlikely substrate for phosphorylation by adenosine kinase.
Role of Ectonucleotidases (e.g., CD39, CD73) in Extracellular Nucleoside Homeostasis
Extracellular adenosine levels are tightly controlled by a cascade of cell-surface enzymes known as ectonucleotidases. The primary pathway involves the hydrolysis of extracellular ATP and ADP to AMP by CD39 (also known as ENTPD1), followed by the hydrolysis of AMP to adenosine by CD73 (also known as ecto-5'-nucleotidase). nih.govnih.gov
CD73 (Ecto-5'-nucleotidase): The primary physiological substrate for CD73 is AMP. nih.gov Kinetic studies have shown that CD73 has a clear preference for ribonucleotide monophosphates over their corresponding deoxyribonucleotide forms. nih.gov This preference is explained by structural data showing that the 2'-hydroxyl group of the ribose forms important hydrogen-bonding interactions within the active site, which are lost with 2'-deoxyribonucleotides, leading to less efficient hydrolysis. nih.gov Although direct testing of 2'-O-(phenylmethyl)adenosine monophosphate has not been reported, the loss of the crucial 2'-hydroxyl and the addition of a very large benzyl group strongly suggest that it would be a very poor substrate, if a substrate at all, for CD73.
CD39 (ENTPD1): CD39 hydrolyzes a range of nucleoside triphosphates and diphosphates, including ATP, ADP, UTP, and GTP. nih.govnih.gov Its activity can be influenced by the nucleotide base. nih.gov There is no specific data available on the hydrolysis of 2'-O-(phenylmethyl)adenosine triphosphate or diphosphate (B83284) by CD39. However, the bulky modification on the ribose sugar may interfere with optimal binding in the catalytic site, potentially reducing the rate of hydrolysis compared to unmodified ATP or ADP.
Characterization of Intracellular Metabolic Pathways of Modified Nucleosides
The intracellular metabolic pathway of a modified nucleoside determines its activation, degradation, and potential incorporation into cellular components. Methods to identify the metabolic products of novel compounds involve incubation with liver microsomes or S9 fractions, followed by analysis with techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.gov
Despite the availability of these methods, specific studies detailing the intracellular biotransformation and metabolic products of 2'-O-(phenylmethyl)adenosine were not found in the reviewed scientific literature. A study on the metabolic fate of N6-benzyladenosine showed that its metabolism involves N-debenzylation to form adenine (B156593), which is then converted to uric acid. nih.gov However, the metabolic pathway for 2'-O-(phenylmethyl)adenosine would be fundamentally different due to the modification's position on the ribose sugar instead of the purine (B94841) base. Potential metabolic pathways could include O-debenzylation to yield adenosine, or hydroxylation of the benzyl ring followed by conjugation (e.g., glucuronidation or sulfation), but these pathways remain hypothetical without direct experimental evidence.
Cellular Dynamics and Intracellular Mechanisms of 2 O Phenylmethyl Adenosine Analogs
Mechanisms of Cellular Uptake and Permeation
The entry of 2'-O-(phenylmethyl)adenosine analogs into the cell is a critical first step for their biological activity. This process can be mediated by specialized transporter proteins or through endocytic pathways, and is significantly influenced by the physicochemical properties of the molecule.
The transport of nucleosides and their analogs across cellular membranes is primarily facilitated by two major families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs) nih.govresearchgate.netfrontiersin.orgresearchgate.net. ENTs, such as ENT1 and ENT2, are bidirectional transporters that move nucleosides down their concentration gradient frontiersin.org. CNTs, on the other hand, are sodium-dependent symporters that transport nucleosides into the cell against their concentration gradient frontiersin.orgresearchgate.net.
While direct studies on the transport of 2'-O-(phenylmethyl)adenosine by ENTs and CNTs are not extensively documented, the structural similarity to endogenous nucleosides suggests a potential role for these transporters. For instance, adenosine (B11128) signaling is terminated by its uptake from the extracellular space via ENTs nih.gov. The inhibition of these transporters can, therefore, potentiate adenosine receptor signaling. It is plausible that the bulky phenylmethyl group at the 2'-O-position could influence the affinity and transport efficiency by these transporters. The transport of various adenosine analogs has been shown to be dependent on these transporters, and it is an active area of research to determine the substrate specificity for modified nucleosides nih.govresearchgate.net.
Table 1: Major Human Nucleoside Transporter Families
| Transporter Family | Members | Transport Mechanism | Driving Force | Typical Substrates |
| ENT (SLC29) | ENT1, ENT2, ENT3, ENT4 | Facilitated Diffusion (Equilibrative) | Concentration Gradient | Purine (B94841) and Pyrimidine Nucleosides |
| CNT (SLC28) | CNT1, CNT2, CNT3 | Secondary Active Transport (Concentrative) | Sodium Ion Gradient | Pyrimidine (CNT1), Purine (CNT2), or Broad (CNT3) Nucleosides |
This table provides a general overview of human nucleoside transporters. The specific interaction of 2'-O-(phenylmethyl)adenosine with these transporters requires further investigation.
Beyond transporter-mediated entry, 2'-O-(phenylmethyl)adenosine analogs may enter cells through endocytosis, a process where the cell internalizes substances by engulfing them. Receptor-mediated endocytosis is a highly specific process initiated by the binding of a ligand to a cell surface receptor wikipedia.org. This binding can trigger the formation of vesicles through pathways mediated by proteins like clathrin or caveolin wikipedia.orgnih.govyoutube.comyoutube.com.
Studies have shown that adenosine receptor activation can lead to receptor internalization. For example, some adenosine receptors have been shown to internalize through a caveolae-dependent pathway nih.govbioware.com.tw. Caveolae are small, flask-shaped invaginations of the plasma membrane nih.govnus.edu.sg. The binding of certain ligands to their receptors can trigger the budding of these caveolae into the cell, carrying the receptor-ligand complex with them nih.govnus.edu.sg. Given that N6-benzyladenosine is an adenosine receptor agonist, it is conceivable that 2'-O-(phenylmethyl)adenosine could also interact with adenosine receptors and be internalized via such a mechanism medchemexpress.com.
Clathrin-mediated endocytosis is another major pathway for the uptake of various molecules wikipedia.orgnih.govyoutube.comyoutube.comnih.gov. This process involves the formation of a cage-like lattice of clathrin proteins around a budding vesicle. While direct evidence for 2'-O-(phenylmethyl)adenosine is lacking, the general applicability of this pathway to a wide range of molecules makes it a potential route of entry that warrants investigation.
The chemical structure of a molecule, particularly its lipophilicity, plays a crucial role in its ability to passively diffuse across the lipid bilayer of the cell membrane. The addition of a phenylmethyl (benzyl) group to the 2'-O-position of adenosine significantly increases its lipophilicity compared to the parent adenosine molecule. This increased lipophilicity can enhance membrane permeability, allowing the compound to bypass transporter-dependent uptake mechanisms to some extent.
Structure-activity relationship (SAR) studies on various 2-substituted adenosine analogs have demonstrated that modifications at this position can significantly impact their interaction with adenosine receptors and likely their membrane permeability nih.govnih.gov. The hydrophobic binding pocket of some adenosine receptors can accommodate bulky substituents at the 2-position, and similar principles may apply to the interaction with the lipid membrane nih.gov. The balance between aqueous solubility and lipophilicity is critical; while high lipophilicity can favor membrane partitioning, it may also lead to poor solubility in the aqueous extracellular environment. Research on other lipophilic compounds, such as O(6)-benzylguanine derivatives, has shown that an optimal range of lipophilicity is necessary for efficient cell penetration and biological activity nih.gov.
Intracellular Compartmentalization and Trafficking
Once inside the cell, 2'-O-(phenylmethyl)adenosine analogs are not static. They can distribute into various subcellular compartments and interact with a range of intracellular molecules, which ultimately determines their biological effects.
The specific subcellular compartments where 2'-O-(phenylmethyl)adenosine and its analogs accumulate are not well-defined in the current literature. However, based on their lipophilic nature and potential interactions with intracellular targets, it is possible to hypothesize their distribution. For instance, if the compound interacts with enzymes involved in metabolic pathways located in the cytoplasm or mitochondria, it would be expected to localize to these compartments.
Studies on related compounds like N6-benzyladenosine have shown that they can be metabolized intracellularly, for example, through conversion to the corresponding nucleotide or to the free base, N6-benzyladenine nih.gov. The enzymes responsible for these conversions are located in specific cellular compartments, which would influence the distribution of the parent compound and its metabolites. Further studies using techniques such as subcellular fractionation followed by analytical quantification or fluorescence microscopy with tagged analogs are needed to precisely map the intracellular localization of 2'-O-(phenylmethyl)adenosine.
The biological activity of 2'-O-(phenylmethyl)adenosine analogs is ultimately mediated by their interactions with specific intracellular proteins and organelles. Research on the structurally similar N6-benzyladenosine has provided significant insights into potential targets.
One of the key identified intracellular targets for N6-benzyladenosine is farnesyl pyrophosphate synthase (FPPS) , a critical enzyme in the mevalonate (B85504) pathway nih.govacs.org. This pathway is responsible for the synthesis of isoprenoids, which are essential for various cellular processes, including protein prenylation. Inhibition of FPPS by N6-benzyladenosine analogs can disrupt the prenylation of small GTPases like Ras, which are crucial for cell signaling and proliferation nih.gov. This interaction suggests that 2'-O-(phenylmethyl)adenosine may also target FPPS.
Furthermore, as adenosine analogs, these compounds are likely to interact with adenosine receptors (A1, A2A, A2B, and A3) medchemexpress.comnih.gov. While these are cell surface receptors, their activation can trigger downstream signaling cascades that involve numerous intracellular proteins. Moreover, agonist-induced receptor internalization can lead to the co-localization of the ligand with intracellular vesicles and potentially other organelles nih.gov. The specific affinity and efficacy of 2'-O-(phenylmethyl)adenosine for the different adenosine receptor subtypes would determine the nature of the downstream cellular response.
Other potential intracellular protein interactions could involve enzymes of nucleoside metabolism, such as adenosine kinase, which phosphorylates adenosine to AMP medchemexpress.com. The modification at the 2'-O-position could influence the recognition and processing of these analogs by such enzymes. The interaction with various protein targets can be investigated through techniques like protein-protein interaction network analysis and molecular modeling nih.govnih.govresearchgate.net.
Table 2: Potential Intracellular Targets of Benzyladenosine Analogs
| Potential Target | Cellular Location | Potential Effect of Interaction | Supporting Evidence for Related Analogs |
| Farnesyl Pyrophosphate Synthase (FPPS) | Cytoplasm | Inhibition of the mevalonate pathway, disruption of protein prenylation | N6-benzyladenosine inhibits FPPS. nih.govacs.org |
| Adenosine Receptors (A1, A2A, A2B, A3) | Plasma Membrane, Endosomes | Modulation of intracellular signaling pathways (e.g., cAMP levels), receptor internalization | N6-benzyladenosine is an adenosine receptor agonist. medchemexpress.comnih.gov |
| Adenosine Kinase | Cytoplasm | Potential for phosphorylation and subsequent incorporation into nucleic acids or metabolic pathways | N6-benzyladenosine can be phosphorylated intracellularly. nih.gov |
| Actin Cytoskeleton | Cytoplasm | Alteration of cell morphology and cell cycle progression | N6-isopentenyladenosine and N6-benzyladenosine cause disorganization of the actin cytoskeleton. nih.gov |
This table summarizes potential intracellular targets based on studies of structurally related adenosine analogs. Direct investigation of these interactions for 2'-O-(Phenylmethyl)adenosine is required for confirmation.
Modulation of Endogenous Cellular Signaling Pathways by 2'-O-(Phenylmethyl)adenosine Analogs
Analogs of 2'-O-(Phenylmethyl)adenosine, a derivative of the endogenous nucleoside adenosine, are significant modulators of cellular signaling. By interacting with and modulating various components of the cell's communication network, these compounds can elicit a wide range of biological responses. Their primary mechanism involves the intricate regulation of purinergic signaling, which in turn influences downstream pathways controlling protein phosphorylation, metabolic status, and the cellular stress response.
Purinergic Signaling Cascade Modulation
The purinergic signaling system, which uses purines like adenosine and ATP as signaling molecules, is a primary target for 2'-O-(phenylmethyl)adenosine analogs. These compounds primarily exert their effects by interacting with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) found on the surface of nearly all mammalian cells. researchgate.netnih.gov The binding of an analog to these receptors initiates a cascade of intracellular events, fundamentally altering cell behavior.
The specificity and potency of these analogs are highly dependent on their chemical structure, particularly substitutions at the N6 and C2 positions of the adenosine core. For instance, introducing a benzyl (B1604629) group at the N6 position, as seen in N6-benzyladenosine derivatives, can confer selectivity and high affinity for specific receptor subtypes. Research has shown that N6-(3-Iodobenzyl)adenosine is selective for A3 receptors over A1 and A2A receptors. nih.gov Further modification, such as the addition of a chlorine atom at the C2 position to create 2-Chloro-N6-(3-iodobenzyl)adenosine, can enhance potency at the A3 receptor even more. nih.govnih.gov
The activation of these receptors directly modulates the activity of adenylyl cyclase, a key enzyme in cellular signaling. A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi/o), and their activation leads to a decrease in adenylyl cyclase activity, resulting in lower intracellular levels of cyclic AMP (cAMP). researchgate.net Conversely, A2A and A2B receptors are coupled to stimulatory G proteins (Gs), and their activation increases adenylyl cyclase activity and cAMP production. researchgate.netwikipedia.org For example, 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide, a potent A3 receptor agonist, was shown to inhibit adenylyl cyclase in CHO cells with an IC50 of 67 nM. nih.gov This modulation of cAMP levels is a critical control point, influencing a vast array of downstream cellular processes.
Table 1: Affinity and Selectivity of Benzyladenosine Analogs at Adenosine Receptors This table summarizes the binding affinities (Ki values) and selectivity ratios for various N6-benzyladenosine analogs at different rat adenosine receptor subtypes.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | A3 Selectivity vs A1 | A3 Selectivity vs A2A | Reference |
|---|---|---|---|---|---|---|
| N6-(3-Iodobenzyl)adenosine | 28 | 31 | 15 | ~2x | ~2x | nih.gov |
| 2-Chloro-N6-(3-iodobenzyl)adenosine | 10 | 11 | 1.4 | ~7x | ~8x | nih.govnih.gov |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide | 840 | 460 | 0.33 | ~2500x | ~1400x | nih.govnih.gov |
Adenosine-Mediated Regulation of Protein Phosphorylation and Kinase Activities
The changes in intracellular cAMP levels initiated by 2'-O-(phenylmethyl)adenosine analogs directly impact the activity of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). PKA is a central enzyme that controls a multitude of cellular functions by phosphorylating specific substrate proteins on serine and threonine residues. nih.govnih.gov Activation of A2A and A2B receptors elevates cAMP, which binds to the regulatory subunits of PKA, causing them to release and activate the catalytic subunits. mdpi.com This active PKA can then phosphorylate various cellular targets.
Studies on adenosine analogs have demonstrated this regulatory mechanism. For example, the stimulation of A2A receptors in various cell types leads to a measurable increase in PKA activity. mdpi.com This PKA activation can, in turn, mediate the downstream effects of the adenosine analog, such as the inhibition of osteoclast formation or the modulation of immune cell function. nih.govmdpi.com Research has shown that the effects of A2A receptor agonists on inhibiting osteoclast differentiation are mediated through PKA activation, which subsequently leads to the phosphorylation of ERK1/2 and suppression of NFκB translocation. mdpi.com
Furthermore, the influence of these analogs extends to other kinase pathways. An analog-sensitive version of the Rho-associated coiled-coil kinase-2 (ROCK2) has been developed that utilizes N6-(benzyl)ATP to phosphorylate its substrates, demonstrating how these modified nucleosides can be used as tools to investigate specific kinase activities. nih.gov The interplay between cAMP/PKA and other signaling pathways, such as those involving phospholipase C (PLC) and intracellular calcium, creates a complex signaling network. In some systems, cAMP elevation can lead to increased cytosolic calcium, further expanding the signaling potential. nih.gov The phosphorylation of nuclear proteins following PKA activation can also lead to changes in gene expression, representing a longer-term cellular response to the initial adenosine analog signal. nih.gov
Influence on Cellular Metabolic Homeostasis and Energy Sensing Pathways
Beyond their roles in classical signaling cascades, adenosine analogs can profoundly influence cellular metabolism and energy balance. A key player in this context is the AMP-activated protein kinase (AMPK), the cell's master energy sensor. google.com AMPK is activated when the cellular AMP:ATP ratio rises, a sign of energy stress. Activated AMPK works to restore energy balance by switching on catabolic (ATP-producing) pathways and switching off anabolic (ATP-consuming) pathways. google.comnih.gov
Extracellular adenosine and its analogs can activate AMPK through several mechanisms. One pathway involves the transport of adenosine into the cell via equilibrative nucleoside transporters, where it is then phosphorylated by adenosine kinase to form AMP. nih.gov This intracellular increase in AMP can contribute to a higher AMP:ATP ratio, thereby activating AMPK. This activation appears to be independent of adenosine receptor stimulation and is instead dependent on cellular uptake and metabolism. nih.gov
Table 2: Effects of Adenosine Analogs on Cellular Kinase and Metabolic Pathways This table outlines the observed effects of adenosine analogs on key cellular signaling and metabolic proteins.
| Analog/Compound Class | Target Pathway | Observed Effect | Cellular Context | Reference |
|---|---|---|---|---|
| A2A Receptor Agonists (e.g., CGS21680) | cAMP/PKA | Increased cAMP levels and PKA activation | RAW264.7 cells, Dendritic Cells | nih.govmdpi.com |
| Adenosine | AMPK | Activation via intracellular conversion to AMP | Endothelial Cells | nih.gov |
| N6-(benzyl)ATP | ROCK2 Kinase | Serves as a phosphate (B84403) donor for an analog-sensitive kinase | In vitro kinase assay | nih.gov |
| Extracellular Adenosine | Systemic Metabolism | Mediates metabolic switch during immune response | Drosophila model | plos.org |
Impact on Redox Homeostasis and Antioxidant Defense Mechanisms
Cellular redox homeostasis, the balance between the production of reactive oxygen species (ROS) and their removal by antioxidant defense systems, is crucial for normal cell function. Dysregulation of this balance leads to oxidative stress, which is implicated in numerous pathologies. nih.gov Adenosine signaling, and thus the action of its analogs, is intricately linked with redox balance.
The relationship is complex, with adenosine analogs capable of exerting both pro-oxidant and antioxidant effects depending on the context. Some studies have shown that stimulation of A2A and A2B adenosine receptors can lead to the generation of ROS, such as superoxide, from sources like NADPH oxidase and mitochondria. nih.gov This ROS production can itself act as a signaling mechanism, for example, mediating cerebral vasodilation. nih.gov
Conversely, adenosine signaling is often protective against oxidative damage. Activation of A1 receptors has been shown to reduce ROS production and decrease apoptosis induced by oxidative stressors like hydrogen peroxide (H2O2). mdpi.com Similarly, stimulation of the A2A receptor can be mitoprotective, enhancing mitochondrial metabolism and protecting against ROS-mediated mitochondrial injury in chondrocytes. nih.gov In neural stem cells, adenosine has been demonstrated to protect against oxidative damage by decreasing the expression of the pro-apoptotic kinase Mst1. nih.gov This protective role may involve the upregulation of endogenous antioxidant defense enzymes. mdpi.com Therefore, 2'-O-(phenylmethyl)adenosine analogs, by modulating specific adenosine receptor subtypes, can fine-tune the cellular redox environment and influence the cell's ability to cope with oxidative stress.
Applications of 2 O Phenylmethyl Adenosine Analogs As Academic Research Tools
Probing Molecular Mechanisms of Fundamental Biological Processes
Analogs of 2'-O-(Phenylmethyl)adenosine serve as powerful instruments for dissecting complex cellular pathways. By mimicking the natural nucleoside, they can interact with biological targets, but their modified structure often leads to altered, more stable, or more specific interactions, providing insights that are not possible with adenosine (B11128) alone.
Adenosine receptors (ARs), comprising four subtypes (A1, A2A, A2B, and A3), are critical regulators of numerous physiological processes, making them prime targets for therapeutic intervention and basic research. Analogs of adenosine are indispensable for differentiating the roles of these receptor subtypes.
The introduction of a benzyl (B1604629) group, particularly at the N6-position in conjunction with modifications at other sites, has been a successful strategy for developing receptor-subtype-selective ligands. For instance, research into N6-benzyladenosine derivatives has led to the discovery of potent and selective agonists for the A3 adenosine receptor. nih.gov N6-(3-Iodobenzyl)adenosine was identified as the first monosubstituted adenosine analog to show selectivity for the A3 receptor over A1 and A2A receptors. nih.gov Further modifications, such as the addition of a chloro group at the 2-position, as seen in 2-chloro-N6-(3-iodobenzyl)adenosine, significantly enhanced affinity for the A3 receptor. nih.gov
Combining these modifications with changes at the 5'-position, such as the synthesis of uronamide derivatives, has yielded compounds with remarkable selectivity. For example, 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide displayed a 2500-fold selectivity for the A3 receptor versus the A1 receptor and a 1400-fold selectivity versus the A2A receptor. nih.gov In functional assays, this compound was shown to inhibit adenylate cyclase through the A3 receptor. nih.gov These findings demonstrate that substitutions on the benzyl ring and elsewhere on the adenosine scaffold are well-tolerated at A3 receptors and can be combined to create highly selective research tools. nih.gov
The adenosine A2A receptor is another important target. Studies have shown that A2A receptor agonists can induce the expression of enzymes like tyrosine hydroxylase, a key player in catecholamine synthesis, through signaling pathways that are independent of the primary hypoxia modulator, HIF-1. nih.gov The use of selective A2A antagonists can block these effects, confirming the receptor's role. nih.gov Furthermore, adenosine analogs are used to study the inhibitory effects of adenosine on immune cells, where A2A receptor activation can suppress the cytotoxic activity of NK cells. nih.govutmb.edu Dual antagonists that block both A2A and A2B receptors are being developed to counteract the immunosuppressive tumor microenvironment. researchgate.net
Table 1: Selectivity of N6-Benzyladenosine Analogs for Adenosine Receptors
| Compound | A3 Ki (nM) | A3 vs A1 Selectivity (fold) | A3 vs A2a Selectivity (fold) |
|---|---|---|---|
| N6-(3-Iodobenzyl)adenosine | --- | 2 | 2 |
| 2-Chloro-N6-(3-iodobenzyl)adenosine | 1.4 | Moderate | Moderate |
| 2-Chloro-N6-(3-iodobenzyl)adenosine- 5'-N-methyluronamide | 0.33 | 2500 | 1400 |
| 2-(Methylthio)-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide | --- | Nearly as selective | Nearly as selective |
| 2-(Methylamino)-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide | --- | Nearly as selective | Nearly as selective |
Data sourced from a study on A3 adenosine receptor selectivity. nih.gov
Understanding the metabolic fate of nucleoside analogs is crucial for interpreting their biological effects and for designing better therapeutic agents. The benzyl group can influence how these compounds are recognized by enzymes involved in nucleoside and nucleotide metabolism.
Studies on the metabolic fate of radiolabeled N6-benzyladenosine in rats have shown that the compound is metabolized through several pathways. nih.gov After intravenous administration, a significant portion is excreted unchanged. nih.gov However, metabolism does occur, involving N-debenzylation to form adenine (B156593), which is then converted to uric acid. nih.gov A small amount of N6-benzyladenine was also detected. nih.gov When administered as the 5'-phosphate, N6-benzyladenosine-5'-phosphate was largely converted back to N6-benzyladenosine, indicating the action of ecto-5'-nucleotidase. nih.gov
These metabolic studies reveal that, unlike some other adenosine analogs, N6-benzyladenosine and its phosphate (B84403) form are retained in the body in significant amounts. nih.gov This retention has implications for their mechanism of action and potential therapeutic use. The study of such metabolic pathways helps to build a comprehensive picture of the regulatory networks governing nucleoside homeostasis. nih.gov Enzymes like adenosine kinase can catalyze exchange reactions, producing adenosine from analog monophosphates, which could lead to significant physiological effects due to adenosine's role as a potent autacoid. nih.gov The development of N6-benzyladenosine derivatives has also been pursued to target enzymes like farnesyl pyrophosphate synthase (FPPS), which is involved in the mevalonate (B85504) pathway, highlighting the diverse metabolic targets of these analogs. nih.gov
Table 2: Metabolites of N6-Benzyladenosine in Rats
| Administered Compound | Metabolite | Percentage of Recovered Radioactivity |
|---|---|---|
| [¹⁴C-8]-N6-benzyladenosine | Unchanged N6-benzyladenosine | 20% |
| Adenine | 12% | |
| Uric acid | 5% | |
| N6-benzyladenine | 0.3% | |
| [¹⁴C-8]-N6-benzyladenosine-5'-phosphate | N6-benzyladenosine | 40% |
| Uric acid | 12% | |
| Adenine | Trace | |
| Unidentified urea (B33335) derivatives | 30% |
Data from an in vivo metabolic study in rats. nih.gov
Nucleoside analogs are widely used tools for studying DNA synthesis, DNA repair, and epigenetic regulation. cuni.cz While direct studies employing 2'-O-(Phenylmethyl)adenosine in these specific areas are not abundant, the principles established with other nucleoside analogs provide a clear framework for their potential application.
Nucleoside analogs can be incorporated into DNA during replication, leading to chain termination and the stalling of replication forks. cuni.cz This triggers DNA damage response and repair pathways, and the specific outcomes can be studied to understand the mechanisms of enzymes involved in base excision repair (BER) and other repair processes. nih.gov The cellular machinery must navigate the complex chromatin environment to access and repair DNA lesions. nih.govresearchgate.net The use of analogs can help elucidate how repair processes are initiated and coordinated within chromatin. nih.gov For instance, studies have shown that exposure to DNA damaging agents can lead to an adaptive upregulation of DNA repair genes, a process that could be probed using specific nucleoside analogs. nih.gov
In the realm of epigenetics, nucleoside analogs are instrumental. The methylation of adenosine to N6-methyladenosine (m6A) in RNA and N6-methyladenine (6mA) in DNA are critical epigenetic and epitranscriptomic marks that regulate gene expression. nih.gov These modifications are dynamically controlled by methyltransferases ("writers") and demethylases ("erasers"). nih.gov Nucleoside analogs can be designed to interact with these enzymes, either as substrates or inhibitors, to help dissect their functions. frontiersin.org Furthermore, the processes of DNA methylation and repair are intricately linked; some DNA repair pathways are required for the erasure of epigenetic marks. nih.gov The crosstalk between nucleotide metabolism and epigenetics is a burgeoning field, where metabolites like S-adenosyl-L-methionine (SAMe), derived from ATP and methionine, are essential cofactors for methylation reactions. frontiersin.org Analogs of adenosine could be used to perturb these metabolic pathways, revealing new layers of gene regulation. researchgate.netfrontiersin.org
Design and Development of Advanced Chemical Probes
The core structure of 2'-O-(Phenylmethyl)adenosine is an excellent scaffold for creating advanced chemical probes. By attaching reporter groups like fluorophores or incorporating reactive moieties for bioorthogonal chemistry, researchers can develop tools for real-time imaging and target identification in living systems.
Visualizing the location and dynamics of biological molecules within living cells is a major goal of chemical biology. Fluorescently labeled analogs of natural molecules are key tools in this endeavor. While direct examples of fluorescent 2'-O-(Phenylmethyl)adenosine are not prominent in the literature, the principles for their design are well-established. For example, fluorescent derivatives of O6-benzylguanine have been successfully used to label fusion proteins in living cells for multicolor imaging. nih.gov These probes are cell-permeable and exhibit good photostability, making them a versatile alternative to fluorescent proteins. nih.gov
A similar strategy can be applied to adenosine analogs. By conjugating a fluorophore to the 2'-O-benzyl group or another position on the adenosine scaffold, it is possible to create probes for imaging adenosine receptors or other adenosine-binding proteins. Affinity-based probes (AfBPs) represent another powerful approach. These probes are designed to bind selectively to a target protein and then form a covalent bond, allowing for robust labeling. chemrxiv.org Recently, an AfBP was developed for the human A3 adenosine receptor, demonstrating high affinity and selectivity. chemrxiv.org This probe could successfully label the receptor on live cells, which was then visualized using confocal microscopy after a "click" reaction to attach a fluorophore. chemrxiv.org Ligand-directed chemistry offers another method, where a high-affinity ligand guides a reactive probe to its target, resulting in covalent labeling and enabling detection. nih.gov Bromine-76 radiolabeled analogs of high-affinity A3AR ligands have also been synthesized for positron emission tomography (PET), demonstrating the utility of labeled analogs for in vivo imaging. nih.gov
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov These reactions provide a powerful toolkit for chemical biologists to label, visualize, and identify biomolecules in their natural context. researchgate.netcas.org A common strategy involves introducing a "bioorthogonal handle," such as an azide (B81097) or an alkyne, into a molecule of interest, like an adenosine analog. This modified analog can then be introduced to cells where it interacts with its target proteins. Subsequently, a probe molecule containing the complementary reactive group (e.g., a fluorescent dye with an alkyne to react with an azide) is added, leading to specific labeling of the target protein via reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC). nih.govnih.gov
This approach can be used to identify the cellular targets of 2'-O-(Phenylmethyl)adenosine and its analogs. By synthesizing a version of the compound bearing a bioorthogonal handle, researchers can perform target identification studies. After the analog binds to its target(s) in cells, the cells are lysed, and the bioorthogonal reaction is used to attach a tag (like biotin) for affinity purification or a fluorophore for visualization on a gel. cas.org This strategy has been widely used for target identification, protein-specific modifications, and drug discovery. nih.gov For example, bioorthogonal reactions have been used to target fluorescent voltage sensors to specific organelles like the endoplasmic reticulum, allowing for the visualization of membrane potential dynamics. nih.gov The development of bioorthogonal probes based on the 2'-O-(Phenylmethyl)adenosine scaffold holds significant promise for uncovering new binding partners and elucidating novel biological functions. nih.gov
Role in Nucleic Acid Chemistry and Gene Regulation Studies
The benzyl group at the 2'-position of the ribose sugar imparts unique properties to adenosine, making 2'-O-(Phenylmethyl)adenosine a valuable component in the design of synthetic nucleic acids for therapeutic and research applications. Its use is particularly relevant in the fields of gene modulation and synthetic biology.
Modified Oligonucleotides for RNA Interference (RNAi) and Gene Expression Modulation
The introduction of chemical modifications into short interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) is a critical strategy to enhance their therapeutic potential. nih.gov Modifications at the 2'-position of the ribose are especially common, as they can improve several key properties of the oligonucleotide without disrupting the A-form helical structure required for target binding. nih.govnih.gov The primary benefits of such modifications include increased nuclease resistance, which prolongs the molecule's half-life in biological fluids, and enhanced binding affinity to the target mRNA sequence. nih.gov
While modifications like 2'-O-methyl and 2'-fluoro are well-studied, bulkier groups such as the 2'-O-benzyl group also offer distinct characteristics. The synthesis of 2'-O-modified adenosine phosphoramidites, including those with benzyl or other tethered groups, makes their incorporation into synthetic oligonucleotides feasible. nih.gov These modified oligonucleotides can be used in gene-silencing applications that operate through various mechanisms, including RNA interference (RNAi). nih.gov In RNAi, the modified oligonucleotide, as part of a siRNA duplex, guides the RNA-induced silencing complex (RISC) to cleave a specific target mRNA, thereby inhibiting the expression of a particular gene. nih.gov
Alternatively, single-stranded ASOs can act via steric blocking, physically preventing ribosomes from translating the mRNA without inducing its degradation. nih.govnih.gov Oligonucleotides with extensive 2'-O-modifications are well-suited for these steric-blocking roles. nih.gov The thermodynamic stability of the bond between the modified oligonucleotide and its target RNA is a crucial factor. Studies on the hybridization thermodynamics of oligonucleotides containing 2'-O-benzyladenosine have shown that the effect of the modification is sequence-dependent. However, a general trend indicates that the bulky benzyl group can lead to a decrease in the thermal stability (TM) of the DNA:RNA duplex compared to smaller 2'-O-alkyl groups like methyl or ethyl. This highlights the trade-offs between different modifications and the importance of empirical testing for specific applications.
Table 1: Illustrative Comparison of 2'-O-Modifications on Oligonucleotide Duplex Stability
| Modification at Adenosine 2'-Position | Representative ΔTM per substitution (°C) | Key Property Conferred |
| 2'-O-(Phenylmethyl) | Negative (Destabilizing) | Increased steric bulk, nuclease resistance |
| 2'-O-Methyl | Positive (Stabilizing) | Nuclease resistance, high affinity |
| 2'-O-Methoxyethyl (MOE) | Highly Positive (Stabilizing) | Excellent nuclease resistance, high affinity |
| 2'-Fluoro | Positive (Stabilizing) | High affinity, nuclease resistance |
Note: Data is illustrative and compiled from general findings in the field. Actual ΔTM values are sequence and context-dependent.
Computational and In Silico Modeling for Mechanistic Insights
Computational modeling has become an indispensable tool in medicinal chemistry and molecular biology, allowing researchers to predict and analyze molecular interactions at an atomic level. For analogs like 2'-O-(Phenylmethyl)adenosine, in silico methods provide crucial insights into their mechanism of action, guiding further experimental work.
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a ligand, such as a 2'-O-(Phenylmethyl)adenosine analog, interacts with its protein target, typically a receptor. nih.gov These methods are widely applied in the study of adenosine receptors (A1, A2A, A2B, and A3), which are common targets for adenosine analogs. nih.govnih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand in the receptor's binding site in various conformations and scoring them based on factors like electrostatic interactions and shape complementarity. This allows researchers to generate hypotheses about the binding mode and identify key amino acid residues involved in the interaction. For a 2'-O-(Phenylmethyl)adenosine analog, docking could reveal how the benzyl group fits into a specific sub-pocket of the adenosine receptor binding site.
Molecular Dynamics (MD) simulations provide a more dynamic view of the ligand-receptor complex. nih.gov Starting from a docked pose, MD simulations model the movement of every atom in the system over time, typically on the nanosecond to microsecond scale. This reveals the stability of the binding pose and the flexibility of both the ligand and the receptor. nih.gov MD simulations have been used to study the binding pathways of adenosine analogs and the conformational changes they induce in the receptor. nih.gov For instance, simulations of the A1 adenosine receptor bound to BnOCPA, a benzyl-containing adenosine derivative, have helped elucidate differences in G-protein coupling. nih.gov
Table 2: Example of Key Interactions Identified by Molecular Docking/MD for an Adenosine Analog
| Receptor Residue | Interaction Type with Ligand | Potential Role |
| Asn (N) in TM6 | Hydrogen Bond | Anchors the ligand in the binding pocket |
| Phe (F) in TM5 | π-π Stacking | Stabilizes the purine (B94841) or benzyl ring |
| Thr (T) in TM7 | Hydrogen Bond | Interacts with the ribose hydroxyls |
| Ile (I) in TM3 | Hydrophobic Interaction | Engages with the benzyl group |
Note: This table represents a hypothetical set of interactions based on known adenosine receptor pharmacology. TM = Transmembrane Helix.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netbiorxiv.org The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. wikipedia.org
To build a QSAR model for a series of 2'-O-(Phenylmethyl)adenosine analogs, researchers would:
Synthesize and Test: Create a series of analogs with different substitutions on the phenyl ring or other parts of the molecule and measure their biological activity (e.g., binding affinity for a specific adenosine receptor subtype).
Calculate Descriptors: For each analog, calculate a variety of molecular descriptors that quantify its physicochemical properties. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.
Develop a Model: Use statistical methods, such as multiple linear regression or machine learning algorithms, to find the best correlation between the calculated descriptors and the measured biological activity. nih.govbiorxiv.org
Validate the Model: Test the model's predictive power using an external set of compounds not included in the model's development. wikipedia.org
Such a study could reveal, for example, that electron-withdrawing groups on the para-position of the benzyl ring increase binding affinity for the A3 adenosine receptor, while bulky groups decrease it. This information provides a clear rationale for designing more potent and selective ligands.
Table 3: Hypothetical QSAR Data for a Series of 2'-O-(Phenylmethyl)adenosine Analogs
| Compound ID | R-group on Phenyl Ring | Experimental Activity (pIC50) | Hydrophobicity (ClogP) | Electronic Parameter (Hammett σ) |
| 1 | -H | 6.5 | 2.1 | 0.00 |
| 2 | 4-Cl | 7.2 | 2.8 | 0.23 |
| 3 | 4-CH3 | 6.8 | 2.6 | -0.17 |
| 4 | 4-NO2 | 7.8 | 1.8 | 0.78 |
| 5 | 3-OCH3 | 6.6 | 2.2 | 0.12 |
This table is for illustrative purposes only to demonstrate the structure of a QSAR dataset.
Predictive Modeling for Biochemical Pathways and Cellular Responses
Beyond single-receptor interactions, computational models can be used to simulate how a compound affects entire biochemical pathways and cellular networks. nih.gov Adenosine and its analogs can influence numerous pathways, including those involved in energy metabolism (ATP degradation and recycling), neurotransmission, and immune responses. nih.gov
Future Perspectives and Advanced Research Frontiers for 2 O Phenylmethyl Adenosine Analogs
Development of Novel 2'-O-Modified Adenosine (B11128) Analogs with Enhanced Specificity
The benzyl (B1604629) group at the 2'-O-position of the ribose sugar is a critical modification that influences the molecule's conformation, stability, and interaction with biological targets. Future research is focused on moving beyond this foundational structure to create novel analogs with superior properties. The goal is to fine-tune the molecule's characteristics to achieve higher binding affinity and specificity for target enzymes or receptors, thereby increasing efficacy and reducing off-target effects.
Key strategies in this area include:
Systematic Structural Modifications : Researchers are systematically altering the benzyl group and other parts of the adenosine scaffold. This includes introducing various substituents to the phenyl ring, changing the linker between the phenyl group and the 2'-oxygen, or modifying the adenine (B156593) base itself. For example, the introduction of photo-reactive groups, such as psoralen (B192213) linked to the 2'-O-position, creates molecules that can be selectively cross-linked to target RNA upon UVA irradiation, a technique used to enhance the efficiency of antisense molecules. nih.gov
Incorporation into Oligonucleotides : 2'-O-modified adenosine analogs, including those with benzyl-like modifications, are being incorporated into oligonucleotides. These modifications can enhance the stability of DNA:RNA duplexes and provide resistance against nuclease degradation, which are crucial properties for antisense therapeutics and gene-editing tools like CRISPR. acs.orgglenresearch.com For instance, combining a 2'-O-methyl (2'OMe) modification with a phosphonoacetate (PACE) linkage has been shown to significantly increase the specificity of CRISPR-Cas9 gene editing by reducing off-target cleavage. glenresearch.com
Enzymatic Synthesis : Advances in polymerase engineering are enabling the enzymatic synthesis of oligonucleotides containing sterically demanding 2'-O-modifications. springernature.com This approach overcomes some of the challenges of chemical synthesis and allows for the production of longer and more complex modified nucleic acid chains, opening the door to evolving novel functional RNAs, such as 2'OMe-RNA enzymes. springernature.com
Table 1: Examples of 2'-O-Modifications and Their Investigated Effects
| Modification | Investigated Application/Effect | Research Finding | Citation |
|---|---|---|---|
| 2'-O-(4,5',8-trimethylpsoralen)ethoxymethylene | Photo-reactive antisense oligonucleotides | Dramatically enhanced photo-cross-linking efficiency to complementary RNA (75% in 10 min) compared to a methylene (B1212753) linkage. | nih.gov |
| 2'-O-Alkyl groups (general) | Modified oligonucleotides for enzymatic synthesis | Systematic analysis of various 2'-O-alkyl analogs to assess their properties for enzymatic incorporation into oligonucleotides. | acs.org |
| 2'-O-Methyl (2'OMe) | Antisense therapeutics, CRISPR | Mutation of gatekeeper residues in DNA polymerase allows for efficient enzymatic synthesis of 2'OMe-RNA. | springernature.com |
| 2'-O-(2-methoxyethyl) (MOE) | Antisense therapeutics | Engineering of DNA polymerase enables the enzymatic synthesis of the bulky MOE-RNA, previously not possible. | springernature.com |
| 2'-O-(2-methylbenzothiophene) | Modified RNA and DNA duplexes | Induces unique structural changes and thermal transitions in nucleic acid duplexes. | acs.org |
Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects
To fully grasp the impact of 2'-O-(phenylmethyl)adenosine analogs, a shift from single-target analysis to a systems-level perspective is essential. Multi-omics, an integrated approach that combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the molecular and cellular changes induced by a compound. azolifesciences.commdpi.com
By applying multi-omics strategies, researchers can:
Uncover Complex Interactions : A single "omic" layer provides only a limited snapshot. azolifesciences.comnih.gov Integrating data from multiple layers allows scientists to understand the complex interplay between genes, proteins, and metabolites that are affected by the adenosine analog. nih.gov For example, transcriptomic data might show changes in gene expression, while proteomic data can confirm whether these changes translate to altered protein levels, and metabolomic data can reveal the ultimate impact on metabolic pathways. azolifesciences.com
Identify Biomarkers : Multi-omics analysis can help identify robust biomarkers for predicting a compound's efficacy or for monitoring its biological activity. mdpi.com This is crucial for personalizing therapies, as it can help determine which patients are most likely to respond to a specific analog. azolifesciences.com
Elucidate Mechanisms of Action : By observing the global molecular response, researchers can gain deeper insights into a compound's mechanism of action, potentially revealing that it affects multiple pathways simultaneously. ufz.denih.gov This comprehensive understanding is vital for both optimizing the lead compound and for discovering new therapeutic applications.
Bioinformatics and computational methods, including network analysis and machine learning, are critical for processing and integrating these large, diverse datasets to identify meaningful patterns and relationships. azolifesciences.comnih.gov
Advancements in High-Throughput Screening and Assay Development for Modified Nucleosides
The discovery of novel and more potent 2'-O-modified adenosine analogs relies on the ability to test large numbers of compounds quickly and efficiently. High-throughput screening (HTS) is a cornerstone of this process, involving automated platforms to screen vast chemical libraries against biological targets. nih.govpharmtech.com
Recent advancements are making HTS more powerful and applicable to modified nucleosides:
Miniaturization and Automation : Innovations in microfluidics and nanodispensing technologies allow for screening in smaller volumes, which reduces the consumption of costly reagents and allows for even larger libraries to be tested. pharmtech.com Fully automated HTS systems improve reproducibility and reduce human error. pharmtech.comnih.gov
High-Content Screening (HCS) : Moving beyond simple activity readouts, HCS combines the throughput of HTS with the detailed information of cellular imaging. This allows researchers to observe complex phenotypic changes in cells treated with different analogs, such as alterations in cell morphology or the localization of specific proteins. technologynetworks.com
Novel Assay Technologies : A variety of sensitive detection methods are employed in HTS, including fluorescence-based assays (e.g., fluorescence anisotropy, time-resolved energy transfer), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR). nih.gov These technologies can provide direct information on the binding affinity of compounds to their targets. nih.gov
AI and Machine Learning : Artificial intelligence (AI) and machine learning (ML) algorithms are being integrated into HTS workflows to analyze the vast amounts of data generated. pharmtech.com These tools can identify complex patterns, predict the activity of new compounds, and reduce the rate of false positives, making the screening process more efficient and reliable. pharmtech.com
Table 2: Modern High-Throughput Screening Technologies
| Technology | Principle | Application in Nucleoside Analog Research | Citation |
|---|---|---|---|
| Automation & Miniaturization | Use of robotics, microfluidics, and nanodispensing to perform assays in high-density formats (e.g., 1536-well plates). | Cost-effective screening of large libraries of modified adenosine analogs while conserving valuable compounds. | pharmtech.comtechnologynetworks.com |
| High-Content Screening (HCS) | Automated cellular imaging and analysis to measure multiple phenotypic parameters simultaneously. | Assessing the complex cellular effects of analogs beyond a single target, identifying impacts on cell health, morphology, or signaling pathways. | technologynetworks.com |
| Fluorescence-Based Assays | Measuring changes in fluorescence properties (intensity, polarization, energy transfer) upon compound binding. | Highly sensitive detection of binding events between adenosine analogs and target proteins or nucleic acids. | nih.gov |
| CRISPR-Based Screening | Combining CRISPR gene editing with compound libraries to probe drug-target interactions at a genomic level. | Identifying the specific genes and pathways that mediate the effects of 2'-O-modified adenosine analogs. | pharmtech.com |
| AI / Machine Learning | Using algorithms to analyze large datasets, predict activity, and identify patterns. | Improving hit selection, reducing false positives, and predicting the properties of untested analog structures. | pharmtech.com |
Exploration of Underexplored Biological Targets and Principles for Biochemical Intervention
While much historical research on adenosine analogs has focused on adenosine receptors, the future lies in exploring a wider range of biological targets and therapeutic principles. The unique chemical properties imparted by the 2'-O-benzyl group may allow these analogs to interact with targets not typically associated with adenosine.
Promising areas of exploration include:
Enzymes in Metabolic and Signaling Pathways : Analogs of adenosine can act as inhibitors or modulators of key enzymes. For example, some adenosine analogs inhibit S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme critical for methylation reactions that affect numerous cellular processes. nih.gov Other potential targets include enzymes in the purine (B94841) metabolism pathway, such as those involved in the production and breakdown of adenosine itself (e.g., CD73, CD39), which are emerging as important targets in cancer therapy. nih.gov
RNA-Modifying Enzymes : The structural similarity of these analogs to natural nucleosides makes them ideal candidates for targeting enzymes that modify RNA. N6-methyladenosine (m6A) is a common RNA modification that influences splicing, nuclear export, and translation, and the enzymes responsible for this process (methyltransferases) are novel therapeutic targets. oup.com Similarly, enzymes like adenosine deaminases (ADARs), which edit RNA transcripts, could be probed and potentially inhibited by specifically designed 2'-O-modified analogs. nih.gov
Multifunctional Compounds : There is a growing trend toward developing multifunctional or multi-target drugs that can interact with several biological targets simultaneously. nih.gov This approach can lead to synergistic therapeutic effects and is particularly promising for complex diseases like cancer or neurodegenerative disorders. nih.govdovepress.com An analog of 2'-O-benzyladenosine could be designed to, for example, inhibit a key metabolic enzyme while also modulating an adenosine receptor.
Novel Signaling Axes : Researchers are looking beyond traditional receptor signaling to pathways like the autotaxin (ATX)/lysophosphatidic acid (LPA) axis, which is involved in lipid signaling and has been implicated in neuroinflammation and diseases like Alzheimer's. mdpi.com Exploring whether modified adenosine nucleosides can influence such pathways could open up entirely new therapeutic avenues.
By expanding the search for biological targets, scientists hope to unlock new applications for 2'-O-(phenylmethyl)adenosine and its derivatives, moving beyond their traditional roles and into new frontiers of biochemical intervention.
Q & A
Q. What are the common synthetic routes for preparing Adenosine, 2'-O-(phenylmethyl)-, and what key protecting groups are employed?
- Methodological Answer : The synthesis typically involves selective protection of adenosine's hydroxyl groups. For example, TPDS-Cl₂ (tetraisopropyldisiloxane-1,3-dichloride) is used to protect the 3'- and 5'-hydroxyls, leaving the 2'-OH free for modification . Subsequent steps may include phenylmethylation using reagents like PhOC(S)Cl (phenyl chloroformate thioester) under DMAP catalysis, followed by deprotection with TBAF (tetrabutylammonium fluoride) . Allylation or oxidation steps (e.g., OsO₄ for dihydroxylation) can further functionalize intermediates. Critical protecting groups include TPDS for regioselectivity and trityl groups (e.g., 4-methoxytrityl) for 5'-OH protection in multi-step syntheses .
Q. What analytical techniques are recommended for characterizing the purity and structure of Adenosine, 2'-O-(phenylmethyl)-?
- Methodological Answer : Structural confirmation requires ¹H/¹³C NMR to verify the phenylmethyl group's attachment at the 2'-position and assess stereochemistry. High-resolution mass spectrometry (HRMS) or LC-MS is essential for molecular weight validation . Purity analysis should employ reverse-phase HPLC with UV detection (λ = 260 nm for adenine absorption). For stability studies, thermal gravimetric analysis (TGA) and pH-dependent solubility tests in buffered solutions (e.g., PBS) are recommended to assess degradation under physiological conditions .
Q. How does the introduction of a 2'-O-(phenylmethyl) group affect adenosine's solubility and stability under physiological conditions?
- Methodological Answer : The phenylmethyl group increases hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability. Stability can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Comparative studies with unmodified adenosine in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) reveal resistance to enzymatic hydrolysis (e.g., adenosine deaminase) due to steric hindrance from the bulky substituent .
Advanced Research Questions
Q. How can researchers optimize the yield of Adenosine, 2'-O-(phenylmethyl)- synthesis when encountering low conversion rates in allylation or deprotection steps?
- Methodological Answer : Low allylation yields (e.g., <50% with allyl-SnBu₃/AIBN) may arise from competing side reactions. Optimization strategies include:
- Using UV irradiation instead of thermal initiation to improve regioselectivity .
- Switching to microwave-assisted synthesis for faster reaction kinetics.
- Employing bulky silyl protecting groups (e.g., TBDMS) to prevent undesired 3'- or 5'-side reactions .
For deprotection, TBAF in anhydrous THF at 0°C minimizes premature cleavage of sensitive groups.
Q. What strategies are effective in resolving contradictory bioactivity data observed for Adenosine, 2'-O-(phenylmethyl)- derivatives across different cellular models?
- Methodological Answer : Contradictions may stem from impurity profiles or cell-type-specific receptor expression. Solutions include:
- Orthogonal purification : Combine silica gel chromatography with preparative HPLC to isolate isomers or byproducts (e.g., 3'-O-phenylmethyl contaminants) .
- Receptor profiling : Use radioligand binding assays (e.g., P2Y₁/P2Y₁₂ receptors) to quantify affinity variations. Cross-validate with knockout cell lines to confirm target specificity .
- Metabolite tracking : Employ LC-MS/MS to monitor intracellular degradation products that may interfere with activity .
Q. What computational approaches are suitable for predicting the interaction mechanisms of Adenosine, 2'-O-(phenylmethyl)- with target enzymes like P2Y receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) can model ligand-receptor interactions. Focus on:
- Steric effects : The phenylmethyl group's impact on adenosine's binding pose within the receptor pocket.
- Free energy calculations : Use MM-PBSA/GBSA to estimate binding affinity changes compared to unmodified adenosine .
Experimental validation via site-directed mutagenesis (e.g., mutating Thr³⁰⁷ in P2Y₁₂) can confirm predicted interaction hotspots.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
